molecular formula C22H19BrN4S B12048551 4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477329-84-3

4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12048551
CAS No.: 477329-84-3
M. Wt: 451.4 g/mol
InChI Key: JCQXGRPDJZQCIV-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Dimethylbenzylthio Group: The dimethylbenzylthio group can be attached through a thiolation reaction using a suitable thiol reagent and a dimethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amino or thio derivatives of the bromophenyl group.

Scientific Research Applications

4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can interact with metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Lacks the dimethylbenzylthio group, resulting in different chemical properties and applications.

    4-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine: Contains a chlorophenyl group instead of a bromophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

4-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its bromophenyl, dimethylbenzylthio, and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

477329-84-3

Molecular Formula

C22H19BrN4S

Molecular Weight

451.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H19BrN4S/c1-15-3-4-16(2)18(13-15)14-28-22-26-25-21(17-9-11-24-12-10-17)27(22)20-7-5-19(23)6-8-20/h3-13H,14H2,1-2H3

InChI Key

JCQXGRPDJZQCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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